6-HYDROXYHEXYL METHANETHIOSULFONATE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

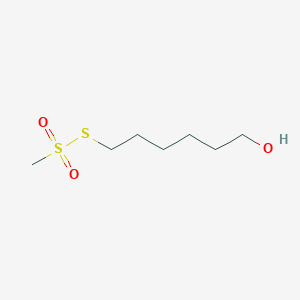

6-HYDROXYHEXYL METHANETHIOSULFONATE is an organic compound characterized by the presence of a methylsulfonylsulfanyl group attached to a hexanol backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-HYDROXYHEXYL METHANETHIOSULFONATE typically involves multi-step organic reactions. One common method involves the reaction of 6-bromohexan-1-ol with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the methylsulfonylsulfanyl group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 6-HYDROXYHEXYL METHANETHIOSULFONATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Various halides and nucleophiles.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Derivatives with different functional groups.

Applications De Recherche Scientifique

6-HYDROXYHEXYL METHANETHIOSULFONATE has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 6-HYDROXYHEXYL METHANETHIOSULFONATE involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes and physiological responses.

Comparaison Avec Des Composés Similaires

6-Methylsulfanylhexan-1-ol: Similar structure but lacks the sulfonyl group.

6-Sulfonylhexan-1-ol: Similar structure but lacks the sulfanyl group.

Uniqueness: 6-HYDROXYHEXYL METHANETHIOSULFONATE is unique due to the presence of both methylsulfonyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.

Activité Biologique

6-Hydroxyhexyl Methanethiosulfonate (HHMTS) is an organosulfur compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cellular signaling. This article delves into the biological activity of HHMTS, focusing on its interactions with cellular components, mechanisms of action, and implications for therapeutic applications.

HHMTS is characterized by its ability to react specifically and rapidly with thiols, forming mixed disulfides. This reactivity is crucial for probing the structures of various proteins, including ion channels and receptors such as the acetylcholine receptor and GABA receptor channels . The compound's structure allows it to influence cellular signaling pathways, particularly those involving the STAT3 transcription factor, which plays a critical role in cell proliferation and survival .

| Property | Value |

|---|---|

| Chemical Formula | C₈H₁₈O₃S₂ |

| Molecular Weight | 206.36 g/mol |

| Appearance | Light yellow oil |

| Reactivity | Rapid reaction with thiols |

Biological Activity and Anticancer Potential

Research has indicated that methanethiosulfonate derivatives, including HHMTS, exhibit moderate antiproliferative activity against various cancer cell lines. Notably, studies have demonstrated that these compounds can bind selectively to the SH2 domain of STAT3, inhibiting its activity and thereby affecting downstream signaling pathways associated with cancer progression .

Case Studies

- Antiproliferative Activity : In vitro studies revealed that HHMTS and related compounds exhibited significant cytotoxic effects on HCT-116 colon cancer cells at micromolar concentrations. The mechanism involves the inhibition of STAT3-mediated transcriptional activity, leading to reduced cell viability and proliferation .

- Mechanistic Insights : Further investigations into the binding affinity of HHMTS to the STAT3-SH2 domain showed that it competes effectively with phosphotyrosine-containing peptides, suggesting a direct mechanism of action that could be exploited for therapeutic purposes .

Implications for Therapeutic Applications

The unique reactivity profile of HHMTS positions it as a promising candidate for developing novel anticancer therapies. Its ability to selectively target thiol groups in proteins could be harnessed to create targeted therapies that minimize off-target effects commonly associated with traditional chemotherapeutics.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antiproliferative | Moderate activity against HCT-116 |

| Mechanism | Inhibition of STAT3 signaling |

| Target Interaction | Binds to SH2 domain |

Propriétés

IUPAC Name |

6-methylsulfonylsulfanylhexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3S2/c1-12(9,10)11-7-5-3-2-4-6-8/h8H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJZCWCHKQQHLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.